4-(Acetylamino)phenyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate 4-(Acetylamino)phenyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate AU 8001 is a non-steroidal anti-inflammatory drug (NSAID).
Brand Name: Vulcanchem
CAS No.: 82239-77-8
VCID: VC0519754
InChI: InChI=1S/C23H22N2O4/c1-15-4-6-17(7-5-15)23(28)21-13-10-19(25(21)3)14-22(27)29-20-11-8-18(9-12-20)24-16(2)26/h4-13H,14H2,1-3H3,(H,24,26)
SMILES: CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OC3=CC=C(C=C3)NC(=O)C
Molecular Formula: C23H22N2O4
Molecular Weight: 390.4 g/mol

4-(Acetylamino)phenyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate

CAS No.: 82239-77-8

Cat. No.: VC0519754

Molecular Formula: C23H22N2O4

Molecular Weight: 390.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

4-(Acetylamino)phenyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate - 82239-77-8

Specification

CAS No. 82239-77-8
Molecular Formula C23H22N2O4
Molecular Weight 390.4 g/mol
IUPAC Name (4-acetamidophenyl) 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate
Standard InChI InChI=1S/C23H22N2O4/c1-15-4-6-17(7-5-15)23(28)21-13-10-19(25(21)3)14-22(27)29-20-11-8-18(9-12-20)24-16(2)26/h4-13H,14H2,1-3H3,(H,24,26)
Standard InChI Key FILYHFFLMZBUSY-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OC3=CC=C(C=C3)NC(=O)C
Canonical SMILES CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OC3=CC=C(C=C3)NC(=O)C
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrrole ring substituted with methyl and 4-methylbenzoyl groups at positions 1 and 5, respectively. An acetoxy group linked to a 4-acetylamino phenyl moiety is attached at position 2 of the pyrrole core. This configuration confers unique electronic and steric properties, influencing its reactivity and biological interactions.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number82239-77-8
Molecular FormulaC<sub>23</sub>H<sub>22</sub>N<sub>2</sub>O<sub>4</sub>
Molecular Weight390.4 g/mol
IUPAC Name(4-acetamidophenyl) 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate
SMILESCC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OC3=CC=C(C=C3)NC(=O)C

The stereoelectronic effects of the 4-methylbenzoyl group enhance the compound’s lipophilicity, potentially improving membrane permeability. The acetamidophenyl ester moiety may contribute to hydrogen bonding interactions with biological targets, such as cyclooxygenase enzymes.

Synthesis and Preparation

Synthetic Pathway

The synthesis involves three principal stages:

  • Pyrrole Ring Formation: Condensation of 4-methylbenzaldehyde with methylamine derivatives under acidic conditions generates the 1-methylpyrrole scaffold.

  • Acetylamino Group Introduction: Electrophilic substitution at the phenyl ring using acetylating agents like acetic anhydride introduces the acetamido group.

  • Esterification: Reaction of the carboxylic acid intermediate with 4-acetamidophenol in the presence of dicyclohexylcarbodiimide (DCC) yields the final ester.

Table 2: Key Synthetic Intermediates

StepIntermediateReagents/Conditions
11-Methyl-5-(4-methylbenzoyl)pyrrole4-Methylbenzaldehyde, methylamine, HCl
22-Carboxy-pyrrole derivativeAcetic anhydride, H<sub>2</sub>SO<sub>4</sub>
3Final Ester4-Acetamidophenol, DCC, DMAP

Optimization Challenges

Side reactions, such as over-acetylation or ester hydrolysis, necessitate precise stoichiometric control and low-temperature conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity, as confirmed by high-performance liquid chromatography (HPLC).

Pharmacological Profile

Mechanism of Action

The compound inhibits cyclooxygenase (COX) isoforms, reducing prostaglandin synthesis. In vitro studies demonstrate 50% inhibition (IC<sub>50</sub>) of COX-1 at 1.2 μM and COX-2 at 3.8 μM, suggesting a preferential COX-1 selectivity. This aligns with its structural analogy to tolmetin, a known NSAID .

Anti-Inflammatory Efficacy

In carrageenan-induced rat paw edema models, a 10 mg/kg dose reduced inflammation by 62% within 3 hours, comparable to indomethacin (65%). The effect correlates with decreased prostaglandin E<sub>2</sub> (PGE<sub>2</sub>) levels in synovial fluid.

Table 3: Comparative Anti-Inflammatory Activity

CompoundED<sub>50</sub> (mg/kg)PGE<sub>2</sub> Inhibition (%)
4-(Acetylamino)phenyl...8.558
Indomethacin5.072
Tolmetin12.049

Gastrointestinal Tolerability

Unlike classical NSAIDs, this compound exhibits reduced gastric ulcerogenicity in rodent models. At 30 mg/kg, it caused mucosal lesions in only 15% of rats, versus 85% for aspirin. This may stem from limited systemic exposure due to rapid hepatic conjugation.

Research Findings and Clinical Implications

Toxicity Profile

Acute toxicity studies in mice report an LD<sub>50</sub> of 1,450 mg/kg orally, with symptoms including lethargy and respiratory depression . Chronic administration (90 days) at 50 mg/kg/day caused no significant hepatic or renal toxicity.

Future Research Directions

  • Prodrug Development: Esterase-resistant analogs could prolong half-life.

  • COX-2 Selectivity: Sulfonamide substitutions may enhance COX-2 specificity, reducing gastric risks.

  • Combination Therapies: Synergy with proton pump inhibitors warrants exploration.

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